Authored by Gemini, Senior Application Scientist
Authored by Gemini, Senior Application Scientist
An In-depth Technical Guide to 5-Chloro-2-iodotoluene: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 5-Chloro-2-iodotoluene, a key halogenated aromatic intermediate. Designed for researchers, chemists, and professionals in drug development and material science, this document delves into the compound's synthesis, elucidates its physicochemical properties, and explores its applications as a versatile building block in modern organic chemistry.
Introduction: The Strategic Value of 5-Chloro-2-iodotoluene
5-Chloro-2-iodotoluene (CAS No: 23399-70-4) is an organic compound characterized by a toluene backbone substituted with both a chloro and an iodo group.[1][2][3] Its chemical structure, featuring two different halogens at specific positions, makes it a highly valuable and versatile intermediate in synthetic chemistry. The presence of the iodine atom, in particular, provides a reactive site for forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. This strategic functionality is crucial in the construction of complex molecular architectures required for active pharmaceutical ingredients (APIs) and advanced organic materials.[4][5][6]
The molecule's utility is rooted in the differential reactivity of the C-I and C-Cl bonds, allowing for selective, stepwise transformations. This makes it a sought-after precursor in multi-step syntheses where precise control over reactivity is paramount.
Table 1: Chemical Identity and Core Properties
| Property | Value | Source(s) |
| CAS Number | 23399-70-4 | [1][2][3][7][8] |
| Molecular Formula | C₇H₆ClI | [1][2][3][9] |
| Molecular Weight | 252.48 g/mol | [2][3][7] |
| IUPAC Name | 1-Chloro-4-iodo-2-methylbenzene | [3] |
| Synonyms | 4-Chloro-2-methyliodobenzene, 2-Iodo-5-chlorotoluene | [3][8] |
| SMILES | CC1=C(I)C=C(Cl)C=C1 | [3] |
Synthesis of 5-Chloro-2-iodotoluene: A Mechanistic Perspective
The most prevalent and industrially viable method for synthesizing 5-Chloro-2-iodotoluene is the Sandmeyer reaction .[10][11] This classical transformation provides a reliable pathway to introduce a halide into an aromatic ring starting from a primary aromatic amine.
The selection of this pathway is underpinned by several factors:
-
Substrate Availability: The starting material, 4-Chloro-2-methylaniline (also known as 4-chloro-o-toluidine), is a readily available commercial chemical.[12][13]
-
Regiochemical Control: The reaction is highly regioselective. The position of the incoming iodine atom is precisely determined by the location of the amino group on the starting aniline, eliminating the formation of unwanted isomers that would arise from direct halogenation of 4-chlorotoluene.
-
Robustness and Scalability: The Sandmeyer reaction is a well-established, robust process that can be scaled effectively from the laboratory bench to industrial production.[14]
The Sandmeyer Reaction Mechanism
The synthesis proceeds in two critical stages:
-
Diazotization: The primary amine (4-Chloro-2-methylaniline) is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0-5°C). This converts the amino group into a highly reactive diazonium salt (4-chloro-2-methylbenzenediazonium chloride). The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.
-
Iodide Displacement: The resulting diazonium salt is then introduced to a solution containing an iodide source, most commonly potassium iodide (KI). In the presence of a copper(I) catalyst (e.g., CuI), a single-electron transfer from the copper(I) species to the diazonium salt initiates the release of nitrogen gas (N₂) and the formation of an aryl radical. This radical then abstracts an iodine atom from the copper-iodide complex to form the final product, 5-Chloro-2-iodotoluene, while regenerating the copper(I) catalyst.[10][11]
Experimental Protocol: Sandmeyer Synthesis of 5-Chloro-2-iodotoluene
This protocol is a representative procedure adapted from established Sandmeyer reaction methodologies.[15][16] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Diazotization of 4-Chloro-2-methylaniline
-
In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, combine 4-Chloro-2-methylaniline (1 equiv.) with 3M hydrochloric acid.
-
Cool the resulting suspension to 0-5°C in an ice-salt bath. A fine precipitate of the aniline hydrochloride salt may form.
-
In a separate beaker, dissolve sodium nitrite (1.1 equiv.) in deionized water.
-
Add the sodium nitrite solution dropwise to the cold aniline suspension over 30 minutes, ensuring the temperature is strictly maintained below 5°C.
-
After the addition is complete, continue stirring the mixture at 0-5°C for an additional 20 minutes to ensure complete formation of the diazonium salt.
Step 2: Iodide Displacement
-
In a separate 1 L beaker, prepare a solution of potassium iodide (1.2 equiv.) in water.
-
Slowly and carefully, add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. The addition may cause foaming and the evolution of nitrogen gas.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
The crude product will separate as a dense, dark oil or solid.
Step 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane or diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash sequentially with 10% sodium thiosulfate solution (to remove excess iodine), 5% sodium hydroxide solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure 5-Chloro-2-iodotoluene.
Diagram: Sandmeyer Synthesis Workflow
Caption: Workflow for the synthesis of 5-Chloro-2-iodotoluene via the Sandmeyer reaction.
Physicochemical and Safety Data
The physical and chemical properties of 5-Chloro-2-iodotoluene dictate its handling, storage, and application conditions.
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | - | - |
| Melting Point | -21°C | [1] |
| Boiling Point | 120-122°C at 15 mmHg | [1][3][8] |
| Density | ~1.8 g/cm³ | [1] |
| Refractive Index | ~1.617 | [1] |
| Flash Point | 120-122°C/15mm | [1] |
| Spectroscopic Data | FTIR and Raman spectra are available. | [9] |
Table 3: Safety and Hazard Information
| Hazard Category | GHS Classification and Statements | Precautionary Measures | Source(s) |
| Irritant | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261, P264, P280, P302+P352, P305+P351+P338 | [1][8][17] |
| Handling | Use only outdoors or in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Wash exposed skin thoroughly after handling. | Avoid breathing mist/vapors/spray. | [8][18] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. | Keep away from strong oxidizing agents. | [18] |
Reactivity and Applications in Modern Synthesis
The synthetic utility of 5-Chloro-2-iodotoluene stems from the C-I bond, which is significantly more reactive than the C-Cl bond in metal-catalyzed cross-coupling reactions. This reactivity difference allows it to serve as a versatile building block for the sequential introduction of different substituents.
Key Applications:
-
Pharmaceutical Synthesis: This compound is an important intermediate in the synthesis of APIs. Its structure can be incorporated into larger molecules designed to interact with biological targets. Halogenated aromatics are prevalent in FDA-approved drugs, often enhancing properties like metabolic stability and binding affinity.[5][6] Related iodo-chloro aromatic compounds are used in the development of anti-diabetic and anti-inflammatory drugs.[4][19]
-
Material Science: It serves as a precursor for specialized polymers and organic electronic materials. The halogen atoms can be used to tune the electronic and photophysical properties of materials used in applications like organic light-emitting diodes (OLEDs) and organic semiconductors.[4]
-
Agrochemicals: The core structure is found in certain classes of pesticides and herbicides, although some historical uses have been phased out due to toxicity concerns of related compounds.[12][20]
Conclusion
5-Chloro-2-iodotoluene is more than a simple chemical intermediate; it is a strategic tool for chemists engaged in complex molecular design. Its synthesis via the reliable Sandmeyer reaction, combined with its predictable and selective reactivity, ensures its continued importance in the discovery and development pipelines of the pharmaceutical and material science industries. A thorough understanding of its properties, synthesis, and handling is essential for any researcher aiming to leverage its full synthetic potential.
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